2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine
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Overview
Description
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that combines the structural features of furan, imidazole, and pyridine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine typically involves the following steps:
Formation of the furan-2-yl ethyl intermediate: This can be achieved by the reaction of furan with ethyl bromide in the presence of a base such as potassium carbonate.
Cyclization to form the imidazo[4,5-b]pyridine core: The intermediate is then reacted with 2-aminopyridine under acidic conditions to form the imidazo[4,5-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazo[4,5-b]pyridine core can be reduced to form dihydroimidazo[4,5-b]pyridine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroimidazo[4,5-b]pyridine derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine: Lacks the amine group at the 5-position.
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-c]pyridine: Different position of the nitrogen atom in the pyridine ring.
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-4-amine: Amine group at the 4-position instead of the 5-position.
Uniqueness
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine is unique due to the specific positioning of the amine group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1523531-44-3 |
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Molecular Formula |
C12H12N4O |
Molecular Weight |
228.2 |
Purity |
75 |
Origin of Product |
United States |
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